(1H-benzo[d][1,2,3]triazol-5-yl)methanol
CAS No.: 106429-67-8
Cat. No.: VC20819647
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
![(1H-benzo[d][1,2,3]triazol-5-yl)methanol - 106429-67-8](/images/no_structure.jpg)
Specification
CAS No. | 106429-67-8 |
---|---|
Molecular Formula | C7H7N3O |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 2H-benzotriazol-5-ylmethanol |
Standard InChI | InChI=1S/C7H7N3O/c11-4-5-1-2-6-7(3-5)9-10-8-6/h1-3,11H,4H2,(H,8,9,10) |
Standard InChI Key | UWJOSAIHEQFOID-UHFFFAOYSA-N |
SMILES | C1=CC2=NNN=C2C=C1CO |
Canonical SMILES | C1=CC2=NNN=C2C=C1CO |
Introduction
Chemical Properties and Structural Characteristics
Basic Identification and Physical Properties
(1H-benzo[d] triazol-5-yl)methanol is characterized by the following fundamental properties:
Property | Value |
---|---|
CAS Number | 106429-67-8 |
Molecular Formula | C7H7N3O |
Molecular Weight | 149.15 g/mol |
Appearance | Light brown solid |
Density | 1.46 g/cm³ |
Boiling Point | 388.9°C |
Flash Point | 189°C |
Refractive Index | 1.739 |
Vapor Pressure | 9.62E-07 mmHg at 25°C |
The compound consists of a bicyclic structure with a benzotriazole core and a hydroxymethyl group at the 5-position . This structural arrangement contributes to its utility in various chemical applications and pharmaceutical developments.
Alternative Nomenclature
The compound is known by several alternative names in chemical databases and literature:
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1H-Benzotriazole-6-methanol
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5-hydroxymethyl-1H-1,2,3-benzotriazole
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5-hydroxymethylbenzotriazole
This variety of nomenclature reflects the compound's presence across multiple chemical databases and research contexts.
Synthesis Methodologies
Standard Synthetic Route
The primary synthetic pathway for producing (1H-benzo[d] triazol-5-yl)methanol involves the reduction of methyl 1H-benzo[d] triazole-5-carboxylate using lithium aluminum hydride. The detailed procedure is as follows:
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Lithium aluminum hydride (0.316 g, 7.90 mmol) is combined with tetrahydrofuran (15 mL).
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Methyl 1H-benzo[d] triazole-5-carboxylate (1.0 g, 5.64 mmol) is added portion-wise over 10 minutes at room temperature.
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The reaction mixture is stirred for 4 hours.
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The reaction is quenched with ethyl acetate (5 mL), and the mixture is poured into ice-water.
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The mixture is acidified to pH = 3 with 10% H₂SO₄ and extracted four times with ethyl acetate.
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The combined organic layers are washed with brine, dried with magnesium sulfate, and the solvent is removed.
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The resulting brown solid is boiled in diethyl ether, filtered, and dried to yield the title compound as a light brown solid .
This synthetic approach typically yields 678 mg (81%) of the desired product.
Characterization Data
Analytical data confirming the successful synthesis of (1H-benzo[d] triazol-5-yl)methanol includes:
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¹H NMR (400 MHz, CD₃OD): δ 7.85 (m, 2H), 7.47 (d, J = 8.4 Hz, 1H), 4.79 (s, 2H)
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MS ESI: 150.0 [M + H]⁺, calculated for [C₇H₇N₃O + H]⁺ 150.16
These spectroscopic characterizations provide definitive confirmation of the compound's structure and purity.
Physicochemical Properties and Structural Analysis
Molecular Features
The benzotriazole core of (1H-benzo[d] triazol-5-yl)methanol contributes several important physicochemical properties that influence its chemical behavior and applications:
Property | Value |
---|---|
PSA (Polar Surface Area) | 61.80000 |
XLogP3 | 0.45020 |
InChIKey | UWJOSAIHEQFOID-UHFFFAOYSA-N |
DSSTox ID | DTXSID90423401 |
HS code | 2933990090 |
These properties, particularly its relatively low lipophilicity (XLogP3 = 0.45020) and moderate polar surface area, contribute to its potential utility in drug development .
Structural Relationships
The benzotriazole scaffold, present in (1H-benzo[d] triazol-5-yl)methanol, represents a bicyclic nucleus frequently employed in drug design. This is due to its demonstrated versatility and capacity for a wide range of biological activities. The positioning of the hydroxymethyl group at the 5-position of the benzotriazole ring creates distinctive spatial and electronic characteristics that can significantly influence interactions with biological targets .
Applications in Pharmaceutical Research
Role as a Chemical Intermediate
(1H-benzo[d] triazol-5-yl)methanol serves as a valuable intermediate in the synthesis of pharmaceutically relevant compounds. Its functional groups provide opportunities for various chemical transformations:
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The hydroxymethyl group can undergo oxidation, esterification, or etherification reactions.
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The benzotriazole core can participate in N-substitution reactions, creating diverse derivatives.
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It serves as a building block for more complex molecules with potential biological activities .
Related Analogues and Structural Derivatives
N-Methylated Derivative
The N-methylated analogue, (1-Methyl-1H-benzo[d] triazol-5-yl)methanol (CAS: 120321-72-4), represents an important structural modification of the parent compound. This derivative has a molecular weight of 163.18 g/mol and formula C₈H₉N₃O, differing from the parent compound by the addition of a methyl group at the N1 position of the triazole ring .
This methylated derivative generally exhibits altered physicochemical properties compared to the parent compound, potentially including increased lipophilicity and modified hydrogen-bonding capabilities, which could influence its biological activity profile.
Structural Variations in Drug Design
Structural modifications of the benzotriazole scaffold have been strategically employed in drug design, particularly:
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Introduction of a methylene spacer between the benzotriazole moiety and para-substituted benzene rings
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Variation in the position of substitution on the aromatic ring
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Substitutions at positions 4, 5, and 6 of the benzotriazole with methyl groups or halogens
These structural manipulations are rationally designed to increase molecular flexibility and evaluate the effects of different molecular conformations on biological activity.
Supplier Type | Packaging Options | Typical Purity |
---|---|---|
Chemical suppliers | Bottles, barrels, containers | 99% |
Research suppliers | Sample vials, multi-gram packages | Analytical grade |
The compound is typically supplied as a powder and is utilized primarily for research and development purposes in pharmaceutical and chemical industries .
Solution Preparation Guidelines
For laboratory use, (1H-benzo[d] triazol-5-yl)methanol stock solutions can be prepared according to the following concentration guidelines:
Desired Concentration | Amount of Compound Required |
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1 mM solution | 0.14915 mg per mL of solvent |
5 mM solution | 0.74575 mg per mL of solvent |
10 mM solution | 1.4915 mg per mL of solvent |
Proper storage recommendations include keeping the compound at room temperature in a sealed container, protected from moisture. For prepared solutions, storage at -80°C allows use within 6 months, while storage at -20°C limits the shelf life to approximately 1 month .
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